[4-(1H-imidazol-5-ylsulfonyl)piperazin-1-yl]-pyridin-2-ylmethanone
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Overview
Description
[4-(1H-imidazol-5-ylsulfonyl)piperazin-1-yl]-pyridin-2-ylmethanone is a complex organic compound that features a unique combination of imidazole, piperazine, and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(1H-imidazol-5-ylsulfonyl)piperazin-1-yl]-pyridin-2-ylmethanone typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
[4-(1H-imidazol-5-ylsulfonyl)piperazin-1-yl]-pyridin-2-ylmethanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as alkyl or aryl groups .
Scientific Research Applications
Chemistry
In chemistry, [4-(1H-imidazol-5-ylsulfonyl)piperazin-1-yl]-pyridin-2-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of compounds with diverse chemical properties .
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases .
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer effects, making them valuable in the development of new medications .
Industry
In the industrial sector, this compound can be used in the development of advanced materials. Its unique chemical properties make it suitable for applications in areas such as coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of [4-(1H-imidazol-5-ylsulfonyl)piperazin-1-yl]-pyridin-2-ylmethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. By binding to these targets, the compound can modulate their activity, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole, piperazine, and pyridine derivatives. Examples include:
- [4-(1H-imidazol-5-yl)piperazin-1-yl]-pyridin-2-ylmethanone
- [4-(1H-imidazol-5-ylsulfonyl)piperazin-1-yl]-benzylmethanone
- [4-(1H-imidazol-5-ylsulfonyl)piperazin-1-yl]-quinolin-2-ylmethanone
Uniqueness
The uniqueness of [4-(1H-imidazol-5-ylsulfonyl)piperazin-1-yl]-pyridin-2-ylmethanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[4-(1H-imidazol-5-ylsulfonyl)piperazin-1-yl]-pyridin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O3S/c19-13(11-3-1-2-4-15-11)17-5-7-18(8-6-17)22(20,21)12-9-14-10-16-12/h1-4,9-10H,5-8H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYHANSLTYSGCHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CC=N2)S(=O)(=O)C3=CN=CN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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